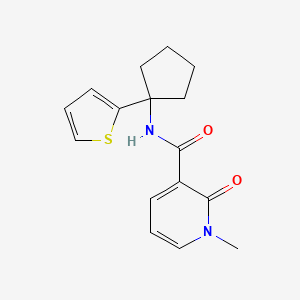![molecular formula C16H19BrN2O2 B2956197 tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 196203-96-0](/img/structure/B2956197.png)
tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a complex organic molecule that falls within the indole class of compounds. Indoles are widely studied for their diverse biological activities and are often used in pharmaceuticals and natural products. This specific compound, with its unique bromo and carboxylate functionalities, offers intriguing possibilities for chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves multi-step processes starting from readily available precursors. A common approach might include the bromination of an indole precursor, followed by the addition of a tert-butyl ester group through esterification. Reaction conditions often involve the use of strong acids or bases, with precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial-scale production might leverage automated synthesis pathways, utilizing flow chemistry to enhance efficiency and yield. High-throughput reactors and continuous flow processes can mitigate issues related to scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, where the bromine substituent plays a key role in directing the reaction pathways.
Reduction: : Reduction of the compound may be targeted at the carboxylate group or the bromine substituent.
Substitution: : The bromine atom in the compound is particularly reactive and can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents might be lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or with the use of a suitable solvent.
Major Products Formed from These Reactions
Oxidation may lead to products with additional oxygen-containing groups.
Reduction might yield a de-bromo or reduced ester variant.
Substitution reactions often result in analogs where the bromine is replaced with different functional groups.
Wissenschaftliche Forschungsanwendungen
The compound's structure lends itself to various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Potential bioactivity makes it a candidate for pharmacological studies.
Medicine: : Its indole core structure is frequently found in drugs, suggesting possible therapeutic benefits.
Industry: : Could be used in the development of new materials or chemical catalysts.
Wirkmechanismus
The compound's effects are often due to its ability to interact with biological molecules at the molecular level:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : It could inhibit or activate specific biological pathways depending on its structural conformation and the presence of functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-Butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: : Similar structure but with a chlorine atom instead of bromine.
Ethyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: : Similar but with an ethyl ester group instead of tert-butyl.
Unique Features
The bromine atom in tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate imparts unique reactivity, allowing for specific chemical modifications not possible with similar compounds. Its tert-butyl ester group also provides steric hindrance, influencing its chemical behavior and interactions.
Hope this deep dive into this compound was enlightening!
Eigenschaften
IUPAC Name |
tert-butyl 7-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVHXBAVPSADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)
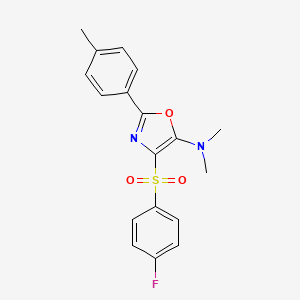
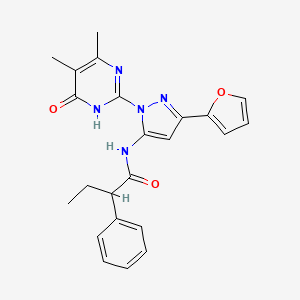
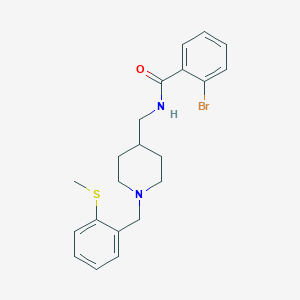
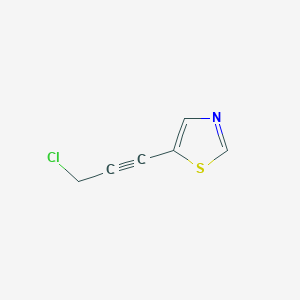

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2956129.png)
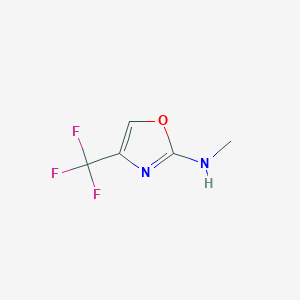
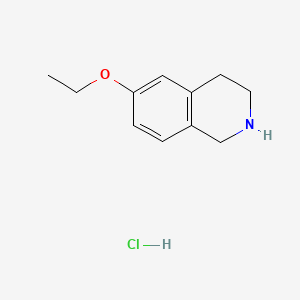
![methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2956134.png)
